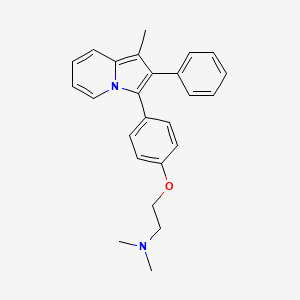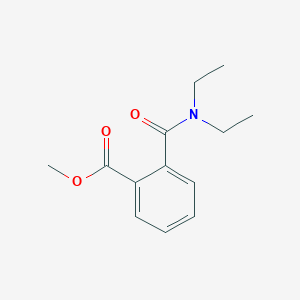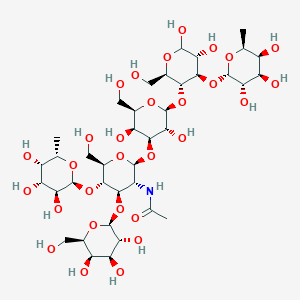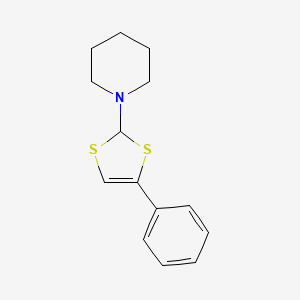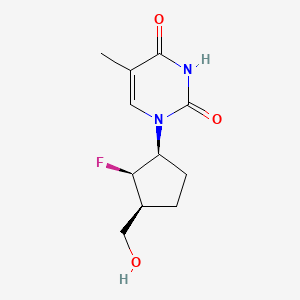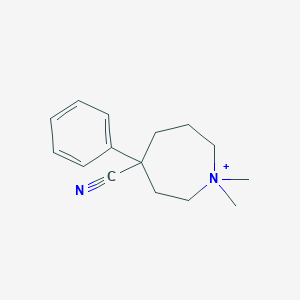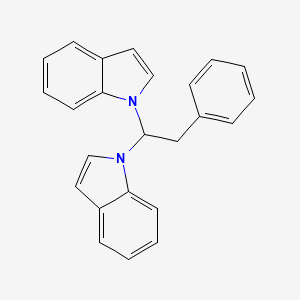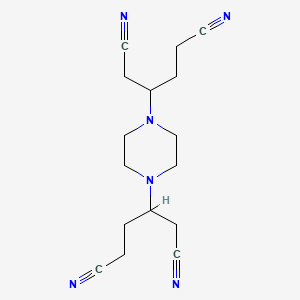
1,4-Bis(1,4-dicyano-2-butyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1,4-dicyano-2-butyl)piperazine is a complex organic compound with the molecular formula C16H22N6. This compound features a piperazine ring substituted with two butyl groups, each containing a dicyano functional group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1,4-dicyano-2-butyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. These methods ensure high yields and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(1,4-dicyano-2-butyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Bis(1,4-dicyano-2-butyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(1,4-dicyano-2-butyl)piperazine involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The piperazine ring enhances the compound’s ability to interact with receptors and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dicyanobutane: A simpler compound with similar nitrile groups but lacking the piperazine ring.
1,4-Bis(2-cyanoethyl)piperazine: A related compound with cyanoethyl groups instead of dicyano butyl groups.
Uniqueness
1,4-Bis(1,4-dicyano-2-butyl)piperazine is unique due to its combination of a piperazine ring with dicyano butyl groups. This structure provides distinct chemical properties and biological activities, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
102366-87-0 |
|---|---|
Fórmula molecular |
C16H22N6 |
Peso molecular |
298.39 g/mol |
Nombre IUPAC |
3-[4-(1,4-dicyanobutan-2-yl)piperazin-1-yl]hexanedinitrile |
InChI |
InChI=1S/C16H22N6/c17-7-1-3-15(5-9-19)21-11-13-22(14-12-21)16(6-10-20)4-2-8-18/h15-16H,1-6,11-14H2 |
Clave InChI |
LGQVPACUGWLKCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(CCC#N)CC#N)C(CCC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


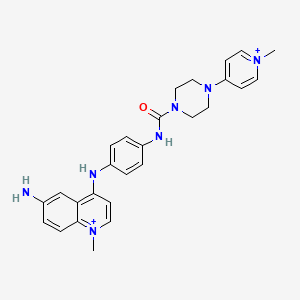
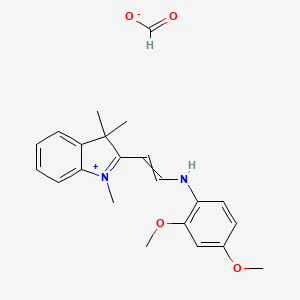
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
